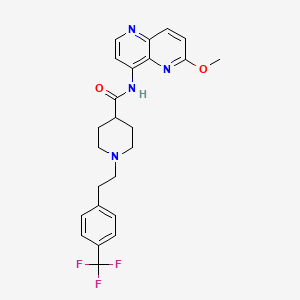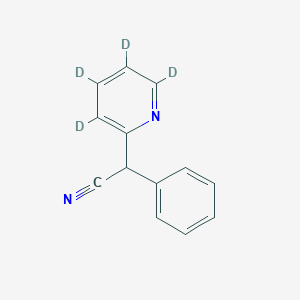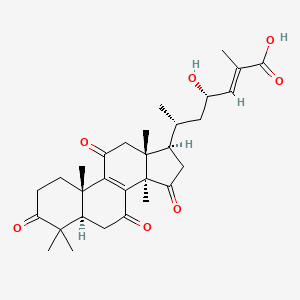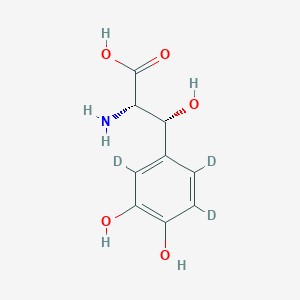
DL-threo-Droxidopa-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-threo-Droxidopa-d3: is a deuterated form of DL-threo-Droxidopa, a synthetic amino acid precursor of noradrenaline. It is primarily used in the treatment of neurogenic orthostatic hypotension, a condition characterized by a significant drop in blood pressure upon standing. This compound is particularly valuable in research due to its stable isotope labeling, which allows for precise tracking in metabolic studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of DL-threo-Droxidopa-d3 involves the enantioselective hydrolysis of racemic DL-threo-N-acetyl-3-(3,4-methylenedioxyphenyl)-serine using L-amino acylase from Aspergillus species in the presence of cobalt ions. This process yields L-threo-3-(3,4-methylenedioxyphenyl)-serine, which is then dealkylated to obtain DL-threo-Droxidopa .
Industrial Production Methods: Industrial production of this compound typically involves large-scale enzymatic processes to ensure high yield and purity. Protecting groups such as benzyloxycarbonyl or phthaloyl are used during synthesis to protect the amino group, which is later deprotected to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: DL-threo-Droxidopa-d3 undergoes several types of chemical reactions, including:
Oxidation: Conversion to noradrenaline via decarboxylation by L-aromatic-amino-acid decarboxylase.
Reduction: Reduction reactions involving the hydroxyl groups.
Substitution: Reactions involving the substitution of functional groups on the aromatic ring.
Common Reagents and Conditions:
Oxidation: L-aromatic-amino-acid decarboxylase enzyme.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various halogenating agents and catalysts.
Major Products: The primary product formed from these reactions is noradrenaline, a crucial neurotransmitter in the human body .
Wissenschaftliche Forschungsanwendungen
Chemistry: DL-threo-Droxidopa-d3 is used in isotope labeling studies to track metabolic pathways and understand the pharmacokinetics of noradrenaline.
Biology: In biological research, it is used to study the effects of noradrenaline on various physiological processes, including cardiovascular function and neurotransmission.
Medicine: this compound is used in clinical trials to evaluate its efficacy in treating neurogenic orthostatic hypotension and other related conditions .
Industry: In the pharmaceutical industry, it is used to develop new treatments for conditions associated with noradrenaline deficiency, such as Parkinson’s disease and multiple system atrophy .
Wirkmechanismus
DL-threo-Droxidopa-d3 crosses the blood-brain barrier and is converted to noradrenaline via decarboxylation by L-aromatic-amino-acid decarboxylase. Noradrenaline acts on alpha-adrenergic receptors as a vasoconstrictor and on beta-adrenergic receptors as a heart stimulator and artery dilator. This dual action helps in maintaining blood pressure and improving symptoms of orthostatic hypotension .
Vergleich Mit ähnlichen Verbindungen
L-threo-Droxidopa: The non-deuterated form, used for similar therapeutic purposes.
Levodopa: A precursor of dopamine, used in the treatment of Parkinson’s disease.
Methyldopa: An antihypertensive agent that is also a precursor of noradrenaline.
Uniqueness: DL-threo-Droxidopa-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate measurement of metabolic pathways is crucial .
Eigenschaften
Molekularformel |
C9H11NO5 |
|---|---|
Molekulargewicht |
216.21 g/mol |
IUPAC-Name |
(2S,3R)-2-amino-3-hydroxy-3-(2,3,6-trideuterio-4,5-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m0/s1/i1D,2D,3D |
InChI-Schlüssel |
QXWYKJLNLSIPIN-PZQPUFAOSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[C@H]([C@@H](C(=O)O)N)O)[2H])O)O)[2H] |
Kanonische SMILES |
C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


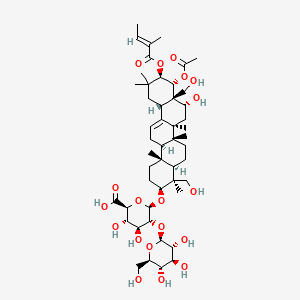
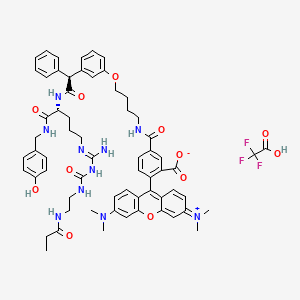

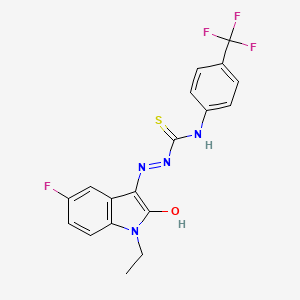
![[(3R)-1-(4-pentan-3-ylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12409083.png)
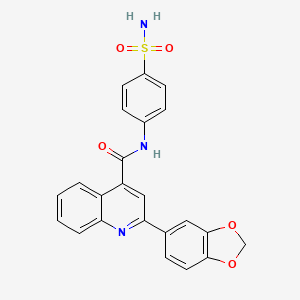
![9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409088.png)
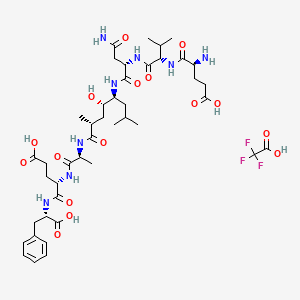

![2,11,20,29,37,38,39,40-Octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-5,6,7,8-tetrasulfonic acid](/img/structure/B12409106.png)
![6-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12409109.png)
